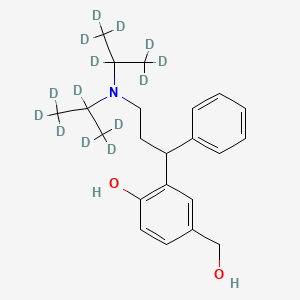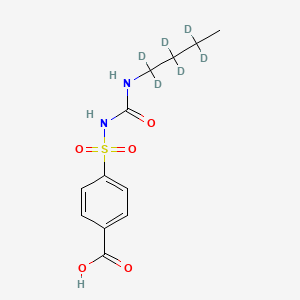
Deoxyisocalyciphylline B
Vue d'ensemble
Description
Deoxyisocalyciphylline B is a natural product isolated from the herbs of Daphniphyllum calycinum . It is a part of a large family of structurally distinct natural products known as Daphniphyllum alkaloids .
Synthesis Analysis
The total synthesis of Deoxyisocalyciphylline B has been accomplished through a complexity-building Mannich reaction, efficient cyclizations, and a highly diastereoselective hydrogenation . The synthetic studies have also given access to (–)-isodaphlongamine H and led to a revision of the reported structure of deoxyisocalyciphylline B .Molecular Structure Analysis
Deoxyisocalyciphylline B is a complex hexacyclic Daphniphyllum alkaloid . Its molecular formula is C22H31NO2 . The structure of Deoxyisocalyciphylline B has been confirmed by X-ray crystallographic analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Deoxyisocalyciphylline B include a Mannich reaction, efficient cyclizations, and a highly diastereoselective hydrogenation .Physical And Chemical Properties Analysis
Deoxyisocalyciphylline B is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . Its molecular weight is 341.5 g/mol .Applications De Recherche Scientifique
Identification and Structural Analysis : Deoxyisocalyciphylline B was isolated from Daphniphyllum subverticillatum, along with other novel alkaloids. Its structure was established using spectral methods and chemical evidence, particularly 2D NMR techniques. The related research on its isolation and structural elucidation provides a foundational understanding of this unique compound (Yang & Yue, 2003).
Synthetic Studies and Structural Revision : Synthetic studies aimed at producing complex hexacyclic Daphniphyllum alkaloids, including deoxyisocalyciphylline B, have been conducted. These studies not only achieved the synthesis of related compounds but also led to a revision of the reported structure of deoxyisocalyciphylline B. Such synthetic efforts are crucial for further pharmacological exploration and potential drug development (Hugelshofer, Palani, & Sarpong, 2019).
Computational Studies for Synthesis : There have been computational studies to aid the synthesis of calyciphylline B-type alkaloids, including deoxyisocalyciphylline B. Detailed Density Functional Theory (DFT) analysis has been utilized to understand the equilibrium geometries and transition states during the formation of critical intermediates. This approach provides insights into the synthetic process and the conformational features of naturally occurring deoxyisocalyciphylline B and its synthetic analogs (Chattopadhyay, Berger, & Hanessian, 2016).
Natural Occurrence in Various Plants : Besides Daphniphyllum subverticillatum, deoxyisocalyciphylline B has been found in other species such as Daphniphyllum longistylum and Daphniphyllum oldhami. Its presence in different species suggests a broader natural occurrence and potential for diverse biological activities (Chen, Zhan, & Yue, 2005).
Orientations Futures
Propriétés
IUPAC Name |
6,18-dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-13-12-23-19-16-5-3-4-14(16)6-7-17(19)21(2)22(11-9-18(24)25-21)10-8-15(13)20(22)23/h5,13-15,17,19-20H,3-4,6-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQSEZXJVMCXSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C3C(CCC4C3=CCC4)C5(C6(C2C1CC6)CCC(=O)O5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of Deoxyisocalyciphylline B and where has it been found?
A1: Deoxyisocalyciphylline B possesses a unique fused hexacyclic skeleton. It was first isolated from the stem of Daphniphyllum subverticillatum alongside another novel alkaloid, deoxycalyciphylline B, and the previously reported calyciphylline B. It has also been identified in other species like Daphniphyllum oldhami and Daphniphyllum longistylum.
Q2: The structure of Deoxyisocalyciphylline B was recently revised. What prompted this revision and what is the significance?
A2: Initial structural assignments of Deoxyisocalyciphylline B, based on spectroscopic data alone, proved challenging. The total synthesis of a related alkaloid, daphlongamine H, along with its C5-epimer, isodaphlongamine H, provided critical insights leading to the revision of Deoxyisocalyciphylline B's structure. This highlights the importance of total synthesis in natural product chemistry, not only for producing complex molecules but also for confirming and sometimes correcting previously assigned structures.
Q3: What analytical techniques were crucial for elucidating the structure of Deoxyisocalyciphylline B?
A3: A combination of spectroscopic methods, particularly 2D NMR techniques like COSY, HMQC, HMBC, and NOESY, played a vital role in establishing the structure of Deoxyisocalyciphylline B. These techniques provided valuable information about the connectivity and spatial arrangement of atoms within the molecule.
Q4: Deoxyisocalyciphylline B belongs to the calyciphylline B-type alkaloids. What makes this subclass interesting for synthetic chemists?
A4: The calyciphylline B-type alkaloids, including Deoxyisocalyciphylline B, present a significant synthetic challenge due to their complex hexacyclic framework. Successfully synthesizing these molecules requires innovative strategies and a deep understanding of organic chemistry principles.
Q5: Have there been any attempts to synthesize Deoxyisocalyciphylline B?
A5: While the provided literature doesn't directly mention the total synthesis of Deoxyisocalyciphylline B, the successful synthesis of related calyciphylline B-type alkaloids, such as daphlongamine H, suggests that similar methodologies could be adapted for its synthesis in the future.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B602733.png)
![4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B602734.png)








